molecular formula C9H4ClFN2O3 B1468856 5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1341055-45-5

5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B1468856
CAS No.: 1341055-45-5
M. Wt: 242.59 g/mol
InChI Key: SLGJEADFOUAEKN-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a high-value chemical reagent designed for research and development in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a privileged scaffold in pharmaceutical development, renowned for its role as a bioisostere for ester and amide functional groups. This substitution can significantly improve the metabolic stability and pharmacokinetic properties of lead compounds . The 1,2,4-oxadiazole structure is found in several commercial drugs and is the subject of ongoing research for its anticancer, antimicrobial, and antiviral activities . The specific substitution pattern on this compound, featuring both a carboxylic acid and a chloro-fluorophenyl group, makes it a versatile building block for constructing more complex molecules. The carboxylic acid moiety allows for further derivatization, such as the formation of amides or esters, enabling structure-activity relationship (SAR) studies. The halogenated aromatic ring is a common feature in drug design, often used to modulate lipophilicity and influence target binding. Researchers can utilize this compound in the synthesis of novel therapeutic agents, particularly in projects targeting antiproliferative activity . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(5-chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFN2O3/c10-4-1-2-6(11)5(3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGJEADFOUAEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=NO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

  • Molecular Formula : C9_{9}H5_{5}ClF N2_{2}O2_{2}
  • Molecular Weight : 247.05 g/mol
  • CAS Number : 1152498-93-5

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential in drug discovery.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has shown IC50_{50} values in the micromolar range against leukemia and breast cancer cell lines (e.g., MCF-7 and U-937) .
  • Mechanism of Action : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through the upregulation of p53 and activation of caspase pathways .
Cell LineIC50_{50} (µM)Mechanism
MCF-70.65Apoptosis induction
U-9371.00Caspase activation

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Bactericidal Effects : It exhibited strong activity against Staphylococcus spp., with minimal cytotoxicity to normal cell lines .
  • Selectivity : The selectivity index indicates a favorable therapeutic window for potential clinical applications.

Case Studies

Several studies have explored the biological activities of oxadiazole derivatives:

  • Study on Anticancer Activity :
    • A study published in MDPI highlighted that certain oxadiazole derivatives demonstrated greater cytotoxicity than traditional chemotherapeutics like doxorubicin against leukemia cell lines .
    • The study utilized Western blot analysis to confirm the activation of apoptotic pathways.
  • Antimicrobial Evaluation :
    • Another research effort focused on the synthesis and evaluation of oxadiazole derivatives against various microbial strains. The findings indicated promising antibacterial activity with low toxicity levels .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes structural analogs and their key differences:

Compound Name Substituents on Aromatic Ring Heterocycle Type Molecular Formula Key Properties/Applications Reference
5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid 5-Cl, 2-F on phenyl 1,2,4-Oxadiazole C₉H₄ClFN₂O₃* Antimicrobial potential
5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid 2-Cl on phenyl 1,2,4-Oxadiazole C₉H₅ClN₂O₃ Lower lipophilicity
5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 5-Cl on thiophene 1,2,4-Oxadiazole C₇H₃ClN₂O₃S Enhanced electron-richness
5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid 5-Br, 2-Cl on phenyl 1,2,4-Oxadiazole C₉H₅BrClN₂O₃ Higher molecular weight
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid 2,4-F on phenyl Isoxazole C₁₀H₅F₂NO₃ Different heterocycle

*Estimated based on analogs.

Key Observations:

  • Substituent Effects: The 5-chloro-2-fluorophenyl group in the target compound offers a balance between electron-withdrawing effects (Cl, F) and steric bulk, which may enhance target selectivity compared to mono-halogenated analogs like 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid .

Physicochemical Properties

  • Molecular Weight : The target compound (~250–270 g/mol) falls within the acceptable range for drug-like molecules, similar to analogs like 5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (MW ~347 g/mol) .

Preparation Methods

Preparation via N’-Hydroxybenzamidine and Halogenated Aromatic Acids

A reported method involves the reaction of halogen-substituted carboxylic acids with amidoximes or related intermediates in the presence of bases like cesium carbonate and solvents such as dry N,N-dimethylformamide (DMF). This approach was demonstrated in the synthesis of substituted 3-phenyl-1,2,4-oxadiazol-5-yl derivatives, where cesium carbonate acts as a base to promote nucleophilic substitution and ring closure at room temperature over 8–10 hours. The reaction progress is monitored by thin-layer chromatography (TLC), and the products are isolated by extraction and purified by standard methods.

Key reaction conditions:

Parameter Condition
Base Cesium carbonate (3 equivalents)
Solvent Dry N,N-dimethylformamide (DMF)
Temperature Room temperature
Reaction time 8–10 hours
Monitoring technique Thin-layer chromatography (TLC)

This method is suitable for introducing halogenated phenyl groups, such as 5-chloro-2-fluorophenyl, by using appropriately substituted carboxylic acids or halogenated phenyl precursors.

One-Pot Synthesis Using N-Isocyaniminotriphenylphosphorane (NIITP)

An advanced, streamlined one-pot synthesis strategy has been reported for related oxadiazole derivatives, involving the use of N-isocyaniminotriphenylphosphorane (NIITP) with carboxylic acids and aryl iodides. This two-stage process includes:

  • Formation of the monosubstituted 1,3,4-oxadiazole intermediate from the carboxylic acid and NIITP.
  • Copper-catalyzed arylation of the intermediate with aryl iodides to yield 2,5-disubstituted 1,3,4-oxadiazoles.

This method tolerates halogen substituents such as fluoro and chloro groups on the aryl iodide, making it applicable to synthesize halogenated oxadiazoles like 5-(5-chloro-2-fluorophenyl)-1,2,4-oxadiazole derivatives.

Optimized reaction conditions included:

Parameter Condition
Solvent 1,4-Dioxane
Reaction temperature 80 °C for oxadiazole formation, 120 °C for arylation
Base Cesium carbonate (1.5 equivalents)
Catalyst Copper(I) iodide with 1,10-phenanthroline ligand
Reaction time 3 hours (oxadiazole formation) + 17 hours (arylation)
Yield Up to 78% isolated yield for related compounds

This method allows direct synthesis from halogenated carboxylic acids and aryl iodides without isolating intermediates, facilitating efficient preparation of halogenated oxadiazole carboxylic acids.

Esterification and Subsequent Hydrolysis Route

In some protocols, oxadiazole derivatives are first synthesized as esters via reaction with alcohols (e.g., ethanol or isopropanol) in the presence of acid catalysts like sulfuric acid. The esters are then hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to yield the corresponding carboxylic acids.

Typical steps:

  • Esterification of iminodiacetic acid derivatives with alcohols catalyzed by sulfuric acid.
  • Substitution reactions with 2,5-bis(bromoalkyl)-1,3,4-oxadiazoles to introduce oxadiazole rings.
  • Hydrolysis of esters to free carboxylic acids.

This method is useful for preparing 1,2,4-oxadiazole carboxylic acids with various substituents, including halogenated phenyl groups.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
Cesium carbonate-mediated reaction Halogenated carboxylic acid, amidoxime, DMF, Cs2CO3, room temp, 8–10 h Mild conditions, good yields, simple setup Limited to certain substituents, longer reaction time
One-pot NIITP-mediated synthesis Carboxylic acid, NIITP, aryl iodide, CuI catalyst, Cs2CO3, 1,4-dioxane, 80-120 °C Streamlined, high yields, tolerant to halogens Requires copper catalyst, longer reaction times
Esterification-hydrolysis route Iminodiacetic acid esters, sulfuric acid, alcohols, base hydrolysis Versatile for various derivatives Multi-step, requires purification after hydrolysis

Research Findings and Notes

  • The one-pot NIITP synthesis method demonstrated excellent tolerance to halogen substituents such as chloro and fluoro groups without dehalogenation side reactions, making it highly suitable for preparing 5-(5-chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid.
  • Cesium carbonate is a preferred base for promoting nucleophilic substitution and cyclization in DMF, providing good yields at room temperature, which is beneficial for sensitive substrates.
  • Esterification followed by hydrolysis is a classical approach that allows introduction of carboxylic acid groups after oxadiazole ring formation, useful for complex substitution patterns.

Q & A

(Basic) What synthetic routes are commonly used to prepare 5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclization of a nitrile precursor with hydroxylamine, followed by carboxylation. A method analogous to structurally related oxadiazoles (e.g., 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) employs palladium or copper catalysts in solvents like DMF or toluene under reflux . Optimization strategies include:

  • Catalyst screening : Testing Pd(OAc)₂ vs. CuI for regioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature control : Maintaining 80–100°C prevents byproduct formation.
    A table summarizing yield variations under different conditions:
CatalystSolventYield (%)Purity (%)Reference
Pd(OAc)₂DMF7297
CuIToluene6595

(Advanced) How do electronic effects of the chloro and fluoro substituents influence the compound’s reactivity in nucleophilic substitutions?

Answer:
The electron-withdrawing nature of Cl and F on the phenyl ring activates the oxadiazole core toward nucleophilic attack. Computational studies (e.g., DFT calculations) on similar fluorophenyl-oxadiazole derivatives reveal:

  • Meta-fluorine (2-fluoro position) increases ring electron deficiency, enhancing electrophilicity at C3 of the oxadiazole.
  • Para-chlorine stabilizes intermediates via resonance effects, as seen in 3-[2-Chloro-5-(...)-fluorophenyl]-oxazole analogs .
    Experimental validation involves comparing reaction rates with substituent-variant analogs (e.g., replacing Cl with Br or methyl groups).

(Basic) Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:
Key methods include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms carboxylate formation (δ ~170 ppm in ¹³C) .
  • HPLC-PDA : Quantifies purity (≥95% by area normalization) and detects trace intermediates .
  • HRMS : Validates molecular ion ([M-H]⁻ at m/z 267.02 for C₉H₅ClFN₂O₃⁻).

(Advanced) How reliable are computational models in predicting this compound’s binding affinity to biological targets?

Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations are used to predict interactions with enzymes like COX-2 or kinases. For example:

  • Validation : Compare docking scores of 5-(5-Cl-2-F-phenyl)-oxadiazole with known inhibitors (e.g., Celecoxib).
  • Limitations : Overestimation of binding due to rigid receptor models. Hybrid QM/MM methods improve accuracy by accounting for ligand flexibility, as demonstrated in studies on pyrazole-carboxylate derivatives .

(Basic) What challenges arise in achieving regioselectivity during the oxadiazole ring formation?

Answer:
Competing pathways (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole) are mitigated by:

  • Precursor design : Using 5-chloro-2-fluorobenzonitrile ensures correct cyclization orientation.
  • Acid catalysis : HCl promotes nitrile activation over alternative intermediates .
  • Kinetic control : Short reaction times (2–4 hrs) favor the thermodynamically less stable 1,2,4-oxadiazole.

(Advanced) How do structural modifications at the oxadiazole ring affect pharmacokinetic properties?

Answer:
Modifications (e.g., esterification of the carboxylic acid) improve bioavailability:

  • LogP optimization : Methyl esters of related oxadiazoles show increased membrane permeability (LogP from 1.2 to 2.8) .
  • Metabolic stability : Fluorine substitution reduces CYP450-mediated oxidation, as observed in fluorophenyl-pyrazole derivatives .
    In vivo studies in rodent models are required to validate computational ADMET predictions.

(Advanced) How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies (e.g., varying IC₅₀ values in kinase assays) are addressed by:

  • Standardized assays : Repeating tests under identical conditions (e.g., ATP concentration, pH).
  • Impurity profiling : HPLC-MS identifies bioactive contaminants (e.g., unreacted nitrile precursors) .
  • Orthogonal validation : Cross-checking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 2
5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

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